3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole
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Overview
Description
3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole is a heterocyclic compound that features both imidazole and pyrrole rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrrole ring is another five-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole and pyrrole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyrrole rings.
Scientific Research Applications
3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: A simpler structure with only the imidazole ring.
2,4-Dimethyl-1H-pyrrole: Contains only the pyrrole ring with two methyl groups.
1H-Imidazol-1-ylcarbonyl derivatives: Compounds with similar imidazole-based structures but different substituents.
Uniqueness
3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole is unique due to the combination of both imidazole and pyrrole rings in a single molecule.
Properties
CAS No. |
682341-85-1 |
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Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2,4-dimethyl-1H-pyrrol-3-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C10H11N3O/c1-7-5-12-8(2)9(7)10(14)13-4-3-11-6-13/h3-6,12H,1-2H3 |
InChI Key |
MCNADLVHQPLBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1C(=O)N2C=CN=C2)C |
Origin of Product |
United States |
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